![molecular formula C22H19N5O3S B2456301 methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896297-00-0](/img/structure/B2456301.png)
methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A study detailed the design, synthesis, and evaluation of asymmetric bis(s-triazole Schiff-base)s, which include compounds related to the chemical , showing in vitro antitumor activity against different cell lines. The research highlights the potential of these compounds in cancer therapy due to their selective cytotoxic effects (Guo-qiang Hu et al., 2008).
Heterocyclic System Synthesis
Another research effort focused on the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing heterocyclic systems, which are crucial in the development of various biologically active compounds. This work demonstrates the chemical's versatility in synthesizing complex molecular architectures (R. Toplak et al., 1999).
Fluorescent Properties Study
Research on oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives examined their synthesis and fluorescent properties, indicating the potential for applications in materials science, particularly as fluorescent markers or in optical devices. The study sheds light on the structural factors influencing fluorescence, relevant for designing new photoluminescent materials (D. W. Rangnekar & D. D. Rajadhyaksha, 1986).
Antimicrobial Activity
Synthesis and characterization of some 1,3,4-triazole-2-one derivatives as antimicrobial agents were investigated, revealing that these compounds exhibit significant antibacterial and antifungal activities. Such studies are pivotal for the development of new antibiotics and antifungal agents, addressing the growing concern of drug-resistant pathogens (Mahabaleshwaraiah Neelgundmath & O. Kotresh, 2012).
Mécanisme D'action
Target of Action
The primary targets of methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate , also known as STL268520 Compounds with similar structures, such as pyrrole derivatives, have been reported to interact with various targets including dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase .
Mode of Action
The exact mode of action of STL268520 It’s worth noting that pyrrole derivatives, which stl268520 is a part of, have been known to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These enzymes play crucial roles in cell growth and proliferation, and their inhibition can lead to antiproliferative effects.
Biochemical Pathways
The specific biochemical pathways affected by STL268520 Based on the known targets of similar compounds, it can be inferred that stl268520 may affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of STL268520 Given that similar compounds have been reported to have antiproliferative effects , it can be inferred that STL268520 may also exhibit similar effects.
Propriétés
IUPAC Name |
methyl 2-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-30-21(29)17-11-5-6-12-18(17)23-19(28)15-31-22-25-24-20(16-9-3-2-4-10-16)27(22)26-13-7-8-14-26/h2-14H,15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDMGCVMABMYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B2456220.png)
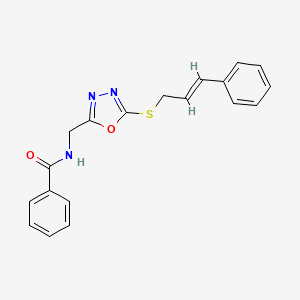
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2456222.png)
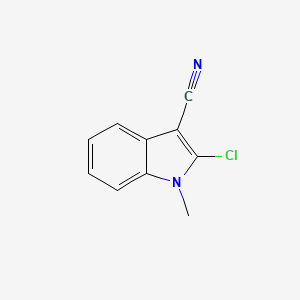
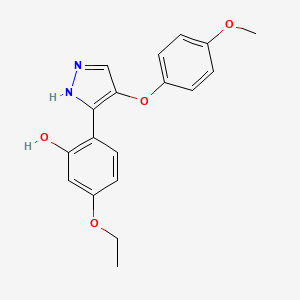

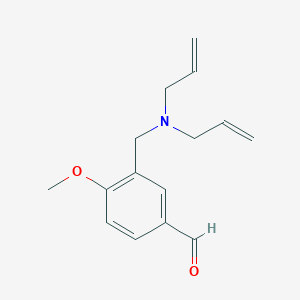
![3-Cyclopropyl-1-{1-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2456229.png)

![Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2456233.png)
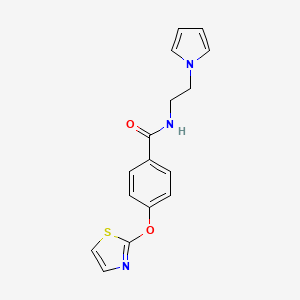

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2456238.png)
